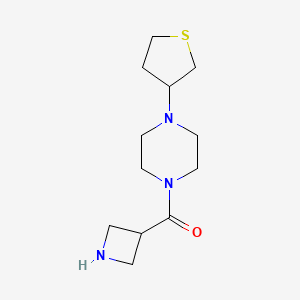
Azetidin-3-yl(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)methanone
描述
Azetidin-3-yl(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C12H21N3OS and its molecular weight is 255.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Azetidin-3-yl(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)methanone is a compound of interest in medicinal chemistry due to its unique structural features that combine azetidine and piperazine rings. This compound has been investigated for its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure
The compound's structure can be represented as follows:
Key structural components include:
- Azetidine Ring : A four-membered nitrogen-containing ring.
- Piperazine Ring : A six-membered nitrogen-containing ring.
- Tetrahydrothiophene : A five-membered sulfur-containing ring.
1. Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, in vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve apoptosis induction through both extrinsic and intrinsic pathways, as evidenced by increased caspase activity and alterations in mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 12.5 | Caspase activation |
2. Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role for the compound in managing inflammatory diseases.
3. Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects by inhibiting monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL can enhance cannabinoid signaling, which is beneficial in neurodegenerative conditions.
| Compound | MAGL Inhibition (nM) |
|---|---|
| Azetidin Compound | 11.7 |
Case Studies
Several case studies highlight the diverse biological activities of azetidin derivatives:
- Study on Anticancer Activity : A series of derivatives were synthesized, and their antiproliferative effects were evaluated against various cancer cell lines. The azetidin derivative exhibited lower IC50 values compared to standard chemotherapeutics, indicating superior efficacy.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The unique structure allows for high-affinity binding to various receptors involved in cancer and inflammation pathways.
- Enzyme Inhibition : The compound's interaction with enzymes such as MAGL leads to modulation of signaling pathways that are crucial for cellular homeostasis.
属性
IUPAC Name |
azetidin-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c16-12(10-7-13-8-10)15-4-2-14(3-5-15)11-1-6-17-9-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFYDXRUBDPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















